CPI-169
Description
Role of Histone Methyltransferases in Gene Regulation
Histone proteins are the primary protein components of chromatin, the substance that packages DNA within the cell nucleus. Modifications to these proteins can alter chromatin structure, making the DNA more or less accessible for transcription. Histone methyltransferases (HMTs) are enzymes that play a critical role in this process by transferring methyl groups to amino acid residues on histone proteins, particularly lysine (B10760008) and arginine. wikipedia.org
This methylation can have varied effects on gene expression. wikipedia.org For instance, the trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription. wikipedia.org Conversely, the methylation of other residues, such as lysine 9 and lysine 27 on histone H3 (H3K9 and H3K27), is linked to transcriptional repression and the formation of condensed, silenced chromatin known as heterochromatin. oup.comoup.comwikipedia.org These modifications create binding sites for other proteins that further influence chromatin structure and gene activity. oup.com The stability of histone methylation makes it a key mechanism for the long-term maintenance of gene expression patterns. oup.com
Enhancer of Zeste Homolog 2 (EZH2) as a Catalytic Subunit of Polycomb Repressive Complex 2 (PRC2)
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that functions as the core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). oup.comresearchgate.netaacrjournals.org The PRC2 complex, which also includes essential components like Embryonic Ectoderm Development (EED) and Suppressor of Zeste 12 (SUZ12), is a master regulator of gene silencing. researchgate.netmdpi.combmbreports.orgnih.gov The primary function of EZH2 within this complex is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin. oup.comresearchgate.netbmbreports.orgnih.gov This action leads to the silencing of target genes, a process vital for numerous biological functions, including cell fate decisions, embryonic development, and tissue regeneration. oup.commdpi.com
EZH2 Dysregulation in Pathogenesis
The precise regulation of EZH2 is critical for normal cellular function. When its expression or activity is dysregulated, it can contribute to the development of various diseases.
EZH2 is frequently overexpressed in a wide array of cancers, including lymphoma, breast cancer, prostate cancer, and non-small cell lung cancer. researchgate.netnih.govnih.govprobiologists.come-crt.org This overexpression is often linked to aggressive tumor phenotypes and poor patient prognosis. oup.comaacrjournals.orgnih.gov The oncogenic role of EZH2 is multifaceted; it promotes cancer by silencing tumor suppressor genes, which in turn accelerates cell proliferation and inhibits apoptosis (programmed cell death). oup.comnih.gov EZH2 dysregulation also contributes to increased tumor cell invasion, metastasis, and resistance to therapies. researchgate.netnih.gove-crt.org In certain lymphomas, specific gain-of-function mutations in EZH2 lead to enzymatic hyperactivity, further driving the aberrant repression of genes that would normally control cell growth. aacrjournals.orgbmbreports.org
Beyond its well-documented role in cancer, emerging research has implicated EZH2 in a variety of non-cancerous pathologies. oup.comnih.gov Its function in regulating immune responses is critical, and its dysregulation can contribute to autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) by repressing key immune regulatory genes. oup.com EZH2 also plays a role in controlling fibroblast activation and extracellular matrix remodeling. nih.gov Furthermore, its epigenetic regulation of neuroinflammatory processes suggests a link to neuronal health and survival. oup.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1R)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZCKPFXXVPV-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC(CC1)[C@@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cpi 169 As a Pharmacological Agent
Discovery and Characterization of CPI-169 as an EZH2 Inhibitor this compound is recognized as a potent and selective small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).xcessbio.comselleckchem.comcaymanchem.commedkoo.comadooq.comtargetmol.comnih.govIts characterization was reported in 2014 by Bradley et al., emerging as a novel pyridone-based EZH2 inhibitor.nih.govThis compound, an indole-based EZH2 inhibitor, is a racemic mixture.medkoo.combocsci.comnih.gov
Research findings indicate that this compound effectively inhibits the catalytic activity of the Polycomb Repressive Complex 2 (PRC2) with an IC50 value of less than 1 nM. researchgate.net Furthermore, it demonstrably reduces cellular levels of trimethylated histone H3 at lysine (B10760008) 27 (H3K27me3) with an EC50 of 70 nM. xcessbio.comcaymanchem.comresearchgate.net The inhibition of EZH2 by this compound has been observed to trigger cell cycle arrest and induce apoptosis across various cell lines. xcessbio.comcaymanchem.comresearchgate.net
Selective Inhibition Profile of this compound this compound exhibits a notable selective inhibition profile, primarily targeting EZH2 and, to a lesser extent, EZH1.selleckchem.comcaymanchem.comadooq.comtargetmol.comnih.govComprehensive assessments against a panel of 30 other protein methyltransferases revealed no detectable activity, underscoring its specificity for EZH2 and EZH1.chemicalprobes.org
Inhibition of EZH2 Wild-Type and Mutant Forms (e.g., EZH2 Y641N)
This compound demonstrates potent inhibitory activity against both wild-type EZH2 and its mutant forms, such as EZH2 Y641N. xcessbio.comselleckchem.comcaymanchem.comadooq.comtargetmol.comnih.gov The inhibitory potency is quantified by its half-maximal inhibitory concentration (IC50) values. For wild-type EZH2, this compound exhibits an IC50 of 0.24 nM. xcessbio.comselleckchem.comcaymanchem.comadooq.comtargetmol.comnih.gov Against the EZH2 Y641N mutant, a common oncogenic mutation, this compound shows an IC50 of 0.51 nM. xcessbio.comselleckchem.comcaymanchem.comadooq.comtargetmol.comnih.gov The compound's potency is also assessed through biochemical assays involving the incorporation of 3H-SAM into a biotinylated H3 peptide. selleckchem.comtargetmol.com In cellular assays, this compound achieved a reduction in H3K27me3 levels in human HeLa cells with an IC50 of 0.08 µM. selleckchem.com
Table 1: this compound Inhibition of EZH2 Wild-Type and Mutant Forms
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| EZH2 Wild-Type | 0.24 | PRC2 enzyme inhibition assay xcessbio.comselleckchem.comcaymanchem.comchemicalprobes.org |
| EZH2 Y641N Mutant | 0.51 | PRC2 enzyme inhibition assay xcessbio.comselleckchem.comcaymanchem.comchemicalprobes.org |
Inhibition of EZH1
Beyond its primary target EZH2, this compound also inhibits EZH1, a paralog of EZH2. xcessbio.comselleckchem.comcaymanchem.comadooq.comtargetmol.comnih.gov The catalytic domain of EZH1 shares a high degree of sequence identity (96%) with EZH2, which may explain the observed cross-inhibition. nih.gov this compound demonstrates an IC50 of 6.1 nM for EZH1. xcessbio.comselleckchem.comcaymanchem.comadooq.comtargetmol.comnih.gov
Table 2: this compound Inhibition of EZH1
| Target | IC50 (nM) | Assay Type |
|---|
Preclinical Evaluation of Cpi 169 in Disease Models
Oncological Applications of CPI-169
This compound has shown promising preclinical activity in several cancer types, primarily those characterized by EZH2 dysregulation. Its inhibitory effect on EZH2 leads to a decrease in H3K27me3 levels, cell cycle arrest, and apoptosis in various cell lines fishersci.cafishersci.cahznu.edu.cnfishersci.fi.
Diffuse Large B-Cell Lymphoma (DLBCL) Research
DLBCL is a common subtype of non-Hodgkin's lymphoma, with EZH2 mutations occurring in a significant proportion of cases, particularly within germinal center B-cell like (GCB) DLBCL hznu.edu.cnuni.lu. This compound has been extensively investigated for its effects on DLBCL, demonstrating notable anti-tumor activity.
In EZH2-mutated DLBCL models, this compound has exhibited significant efficacy. In the KARPAS-422 xenograft model, treatment with this compound led to substantial tumor growth inhibition (TGI) fishersci.cafishersci.cahznu.edu.cnfishersci.fiwikipedia.org. The extent of TGI was directly proportional to the administered dose and correlated with a reduction in the pharmacodynamic marker H3K27me3 fishersci.cafishersci.cahznu.edu.cnfishersci.fi. At the highest tested dose of 200 mg/kg administered twice daily (BID) subcutaneously, this compound resulted in complete tumor regression in the KARPAS-422 xenograft model fishersci.cafishersci.cahznu.edu.cnfishersci.figuidetomalariapharmacology.org.
This compound's activity in EZH2-mutated cells, such as KARPAS-422, SUDHL-6, and RL cell lines, was dose-dependent, leading to a reduction in H3K27me3 levels and subsequent transcriptional upregulation of EZH2-repressed genes (e.g., MPEG1, ABAT, TNFRSF21) citeab.com. This specific activity highlights this compound's targeted mechanism in EZH2-mutated contexts citeab.com.
Furthermore, this compound demonstrated synergistic anti-tumor activity when combined with the standard chemotherapy regimen CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) in the KARPAS-422 model fishersci.cahznu.edu.cnfishersci.fi. A suboptimal dose of this compound (100 mg/kg, BID) combined with a single dose of CHOP resulted in rapid tumor regression, with tumors becoming unpalpable within a week of combinatorial treatment fishersci.cafishersci.fi. Immunohistochemical analysis of tumor samples revealed a strong correlation between the global decrease of H3K27me3, a decrease in the proliferation marker Ki-67, and an increase in cleaved-caspase 3 positive cells, indicating enhanced apoptosis fishersci.cafishersci.fi.
The biochemical and cellular potency of this compound against EZH2 and its effects on H3K27me3 are summarized in the table below:
| Target/Marker | Assay Type | IC50 / EC50 Value | Source |
| EZH2 WT | Catalytic Activity | < 1 nM | fishersci.cafishersci.cahznu.edu.cnguidetomalariapharmacology.org |
| EZH2 Y641N | Catalytic Activity | 0.51 nM | fishersci.caguidetomalariapharmacology.org |
| EZH1 | Catalytic Activity | 6.1 nM | fishersci.caguidetomalariapharmacology.org |
| H3K27me3 | Cellular Levels | 70 nM | fishersci.cafishersci.cahznu.edu.cnguidetomalariapharmacology.org |
While this compound demonstrated potent activity in EZH2-mutated DLBCL cell lines, its effect on EZH2 wild-type (WT) DLBCL cells regarding proliferation blockade was not observed in some studies citeab.comnih.gov. Specifically, this compound induced dose-dependent proliferation blockade in EZH2-mutated, but not EZH2 wild-type, DLBCL cell lines citeab.comnih.gov. This suggests a primary dependency on the EZH2 mutation status for this compound's direct anti-proliferative effects in these models citeab.comnih.gov.
Similar to its effects in DLBCL, this compound also induced a dose-dependent proliferation blockade in EZH2-mutated Follicular Lymphoma (FL) cell lines citeab.comnih.gov. This indicates that the compound's mechanism of action, targeting EZH2 mutations, extends to FL, another common B-cell lymphoma subtype citeab.comnih.gov.
Hepatocellular Carcinoma (HCC) Research
Beyond lymphomas, this compound has been investigated in the context of Hepatocellular Carcinoma (HCC). Preclinical studies suggest that this compound can synergistically enhance the effects of FGFR4 inhibitors in HCC models wikipedia.orgnih.govnih.govresearchgate.netnih.gov.
Specifically, the combination treatment of this compound (an EZH2 inhibitor) with Roblitinib (an FGFR4 inhibitor) synergistically induced apoptosis in HCC cells in vitro nih.govnih.govnih.gov. This combination also suppressed tumor development in vivo, as observed in zebrafish and mouse HCC xenografts, and zebrafish HCC primary tumors nih.govnih.govnih.gov. The synergistic inhibition of HCC development by Roblitinib and this compound was found to occur via the repression of YAP signaling nih.govnih.govnih.gov. This highlights a potential combination therapy strategy for HCC by targeting both FGFR4 and EZH2 pathways nih.govnih.govnih.gov.
Non-Hodgkin's Lymphoma (NHL) Cell Line Studies
In broader Non-Hodgkin's Lymphoma (NHL) cell line studies, this compound has demonstrated significant inhibitory activity. This compound could significantly inhibit the activity of EZH2 and reduce the trimethylation level of H3K27 in NHL cells fishersci.canih.gov. Selective cell killing was observed across a panel of NHL cell lines, with GCB-DLBCL being the most prevalently affected subtype citeab.com. In a panel of 25 NHL cell lines, this compound suppressed cell growth with a GI50 (half maximal growth inhibitory concentration) of less than 5 μM in 16 of these cell lines guidetomalariapharmacology.org.
Other Potential Malignancies
Preclinical investigations have extensively explored this compound's impact on a range of cancer types, particularly those characterized by EZH2 mutations. In models of Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular Lymphoma (FL), this compound has exhibited notable anti-tumor effects. Studies utilizing the KARPAS-422 xenograft model, a DLBCL model, demonstrated that administration of this compound resulted in significant tumor growth inhibition. This effect correlated with a reduction in H3K27me3 levels and an increase in apoptotic markers, such as cleaved-caspase 3. guidetomalariapharmacology.orgjinpanlab.com
Furthermore, this compound displayed synergistic antiproliferative activity in EZH2-mutated cell lines and mouse xenograft models. This synergistic effect was attributed to the abrogation of the MYC transcriptional program and a blockade of tumor cell proliferation at the G1 cell cycle phase. uni.luidrblab.net Beyond these specific lymphomas, this compound also suppressed cell growth in 16 out of 25 Non-Hodgkin Lymphoma (NHL) cell lines, with a median growth inhibition concentration (GI50) of less than 5 μM. jinpanlab.com
In the context of Hepatocellular Carcinoma (HCC), recent research indicates that this compound can synergistically enhance the effects of FGFR4 inhibitors. This combination treatment led to significant apoptosis in HCC cells and suppressed tumor development both in vitro and in vivo. guidetomalariapharmacology.org
Table 1: Preclinical Efficacy of this compound in Malignancies
| Malignancy Type | Model System | Key Findings | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | KARPAS-422 xenograft model | Significant tumor growth inhibition, reduced H3K27me3, increased apoptosis | guidetomalariapharmacology.orgjinpanlab.com |
| DLBCL & Follicular Lymphoma (FL) | EZH2-mutated cell lines & mouse xenografts | Synergistic antiproliferative effect, abrogation of MYC, G1 cell cycle blockade | uni.luidrblab.net |
| Non-Hodgkin Lymphoma (NHL) | 25 NHL cell lines | Suppressed cell growth (GI50 < 5 μM in 16/25 cell lines) | jinpanlab.com |
| Hepatocellular Carcinoma (HCC) | In vitro & in vivo models | Synergistic enhancement of FGFR4 inhibitors, induced apoptosis, suppressed tumor development | guidetomalariapharmacology.org |
Antiviral Applications of this compound
This compound has also been explored for its potential antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. guidetomalariapharmacology.org
SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition
Research has identified this compound as a noncovalent inhibitor of the SARS-CoV-2 Papain-Like Protease (PLpro). wikipedia.orgwikipedia.orgresearchgate.netnih.gov This viral protease plays multiple critical roles in the viral replication cycle and in antagonizing the host immune response. wikipedia.orgwikipedia.org this compound demonstrated inhibitory activity against SARS-CoV-2 PLpro with an IC50 value of 7.3 µM. wikipedia.orglipidmaps.orglipidmaps.org Furthermore, binding studies using surface plasmon resonance (SPR) showed that this compound binds to the PLpro protein with a dissociation constant (Kd) of 10.2 µM. wikipedia.orglipidmaps.org
Nuclear Magnetic Resonance (NMR)-based experiments revealed that this compound is capable of competing with GRL-0617, a known PLpro inhibitor, suggesting that this compound occupies a similar binding site on the enzyme. wikipedia.orgwikipedia.orgresearchgate.netnih.gov Importantly, this compound exhibited preferred inhibition of PLpro over the SARS-CoV-2 main protease (Mpro) and demonstrated selectivity against several human deubiquitinating enzymes, including USP14, USP7, and cathepsin-L. researchgate.net
Table 2: SARS-CoV-2 PLpro Inhibition by this compound
| Target | Inhibition Type | IC50 (µM) | Kd (µM) | Binding Mechanism | Selectivity | Reference |
| SARS-CoV-2 PLpro | Noncovalent inhibitor | 7.3 | 10.2 | Competes with GRL-0617, similar binding site | Preferred over Mpro; selective against human USP14, USP7, cathepsin-L | wikipedia.orgwikipedia.orgresearchgate.netnih.govwikipedia.orglipidmaps.orglipidmaps.org |
Viral Replication Studies in Cellular Models (e.g., Vero E6 cells)
In addition to its enzymatic inhibition, this compound has been evaluated for its ability to inhibit viral replication in cellular models. Studies conducted in Vero E6 cells, a commonly used cell line for viral replication assays, showed that this compound inhibited SARS-CoV-2 viral replication. wikipedia.orgwikipedia.orgnih.gov One report indicated a mild inhibition of viral growth without cytotoxicity in these cellular models. wikipedia.org Another study specifically noted an EC50 of 15 μM for inhibiting SARS-CoV-2 replication in Vero E6 cells, with no associated cytotoxicity observed. lipidmaps.org
Other Therapeutic Areas
Beyond its applications in oncology and antiviral therapy, this compound has also been investigated for its effects in other therapeutic contexts.
Impact on Osteoblast Differentiation
This compound, as an EZH2 inhibitor, has been found to influence osteoblast differentiation. guidetomalariapharmacology.orguni.lujinpanlab.commdpi.com EZH2 inhibitors, in general, have been shown to accelerate this process. mdpi.com Specifically, this compound demonstrated a robust increase in Alkaline Phosphatase (Alpl) enzymatic activity, a key marker of osteoblast differentiation, exhibiting approximately a three-fold stimulation at day six of treatment. mdpi.com
Furthermore, this compound enhanced the biomineralization of MC3T3 osteoblasts following more than three weeks in culture. mdpi.com It also promoted the expression of osteoblast-specific genes, as observed on days six and ten of osteogenic differentiation. mdpi.com Alizarin red staining confirmed enhanced mineral deposition in MC3T3 cell cultures treated with this compound. mdpi.com These studies typically involved treating MC3T3 cells with 40 μM of this compound for the initial six days of osteogenic differentiation. mdpi.com The role of EZH2 inhibitors in affecting osteoblast precursors is also under investigation in the context of diseases like multiple myeloma. nih.gov
Table 3: Impact of this compound on Osteoblast Differentiation
| Cell Model | Concentration/Duration | Key Findings | Reference |
| MC3T3 osteoblasts | 40 μM for first 6 days of differentiation | ~3-fold stimulation in Alpl enzymatic activity by day 6 | mdpi.com |
| MC3T3 osteoblasts | >3 weeks in culture | Enhanced biomineralization | mdpi.com |
| MC3T3 osteoblasts | Day 6 and Day 10 of differentiation | Enhanced osteoblast-specific gene expression | mdpi.com |
| MC3T3 cell cultures | Day 26 of differentiation | Enhanced mineral deposition (Alizarin red staining) | mdpi.com |
Molecular and Cellular Mechanisms of Cpi 169 Action
Epigenetic Modulation by CPI-169
This compound exerts its biological effects primarily through its role as an epigenetic modulator, specifically by interfering with histone methylation patterns.
Inhibition of Histone H3 Lysine (B10760008) 27 Trimethylation (H3K27me3)
This compound functions as a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2) guidetopharmacology.orgwikipedia.orgtocris.comuni.lu. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an enzyme complex responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3) wikipedia.orgnih.govciteab.comguidetopharmacology.org. This histone modification, H3K27me3, is a crucial epigenetic mark associated with transcriptional repression and the formation of facultative heterochromatin, thereby silencing gene expression citeab.com.
This compound demonstrates high potency in inhibiting the catalytic activity of PRC2, with an IC50 value of less than 1 nM wikipedia.orgtocris.comnih.gov. At the cellular level, this compound effectively reduces the global levels of H3K27me3. Studies have shown that this compound decreases cellular H3K27me3 levels with an EC50 of 70 nM wikipedia.orgtocris.comnih.gov. Furthermore, treatment with 2 µmol/L of this compound for three days resulted in an almost complete reduction of total H3K27me3 methylation in KMS-11 cells, comparable to other EZH2 inhibitors. The inhibition of EZH2 by this compound leads to a reduction in both EZH2 protein levels and subsequent H3K27me3 levels. In EZH2 mutant KARPAS-422 cells, this compound treatment leads to a global reduction of H3K27me3 citeab.com. Beyond H3K27, EZH2 is also known to methylate other target molecules such as GATA4, STAT3, and β-catenin guidetopharmacology.org.
Table 1: this compound's Inhibitory Potency on EZH2 and H3K27me3
| Target | IC50 / EC50 | Notes | Source |
| PRC2 (catalytic activity) | < 1 nM | wikipedia.orgtocris.comnih.gov | |
| EZH2 WT | 0.24 nM | guidetopharmacology.orguni.lu | |
| EZH2 Y641N mutant | 0.51 nM | guidetopharmacology.orguni.lu | |
| EZH1 | 6.1 nM | guidetopharmacology.orguni.lu | |
| Cellular H3K27me3 levels | 70 nM (EC50) | In a variety of cell lines | wikipedia.orgtocris.comnih.gov |
| Global H3K27me3 reduction | ~100% at 2 µmol/L | After 3 days in KMS-11 cells |
Concomitant Effects on Histone H3 Lysine 27 Acetylation (H3K27ac)
While this compound primarily targets H3K27me3 through EZH2 inhibition, its effects on histone H3 lysine 27 acetylation (H3K27ac) are also relevant in the context of epigenetic modulation. H3K27ac is a distinct histone mark typically associated with active gene enhancers and transcriptional activation citeab.com. Although direct concomitant effects of this compound on H3K27ac levels are not extensively detailed in the provided research findings, the global reduction of H3K27me3 upon EZH2 inhibition can lead to a redistribution of the PRC2 complex citeab.com. Changes in the balance between repressive H3K27me3 and active H3K27ac marks are critical for gene regulation and chromatin states. Research indicates that active enhancers are identified as H3K27ac-positive regions, and EZH2 inhibition can influence the genomic distribution of PRC2 components citeab.com.
Cellular Responses to this compound Treatment
The epigenetic modulation induced by this compound translates into several significant cellular responses, particularly in cancer models.
Inhibition of Cell Viability and Proliferation
This compound demonstrates a dose-dependent inhibitory effect on cell viability, notably in KARPAS-422 cells guidetopharmacology.orguni.lu. It has been observed to suppress cell growth with a GI50 of less than 5 μM in 16 out of 25 non-Hodgkin lymphoma (NHL) cell lines guidetopharmacology.org. When used in combination with ABT-199 (Venetoclax), this compound produces synergistic anti-proliferative activity in KARPAS-422 cells guidetopharmacology.org. In hepatocellular carcinoma (HCC) cell lines, this compound, either alone or in combination with Roblitinib (an FGFR4 inhibitor), significantly inhibits cell viability and proliferation. This compound has been shown to impair cell proliferation, especially in EZH2 Y641mut cells. However, it is noteworthy that in some cell lines, such as KMS-11, comparable target inhibition of H3K27me3 by this compound did not result in observable proliferation effects.
Table 2: this compound's Effects on Cell Viability and Proliferation
| Cell Line / Type | Effect on Cell Viability/Proliferation | Notes | Source |
| KARPAS-422 cells | Dose-dependent inhibition of cell viability | guidetopharmacology.orguni.lu | |
| NHL cell lines (16/25) | Suppresses cell growth (GI50 < 5 μM) | guidetopharmacology.org | |
| KARPAS-422 cells (with ABT-199) | Synergistic anti-proliferative activity | guidetopharmacology.org | |
| HCC cell lines | Significant inhibition of cell viability and proliferation | Alone or in combination with Roblitinib | |
| EZH2 Y641mut cells | Impairs cell proliferation | ||
| KMS-11 cells | No proliferation effects observed | Despite H3K27me3 inhibition |
Induction of Cell Cycle Arrest (e.g., G1 phase blockade)
This compound is capable of triggering cell cycle arrest in a variety of cell lines wikipedia.orgtocris.comnih.gov. Specifically, it has been shown to induce a tumor cell proliferation blockade at the G1 cell cycle phase, particularly in EZH2-mutated cells. The G1 arrest mediated by compounds can correlate with the down-regulation of cyclin D1 and the induction of p21.
Apoptosis Induction and Associated Markers (e.g., cleaved-caspase 3)
A significant cellular response to this compound treatment is the induction of apoptosis wikipedia.orgtocris.comnih.gov. It is important to note that apoptosis induction by this compound may not occur immediately, typically not before ten days of continuous target engagement wikipedia.orgnih.gov. In in vivo models, such as EZH2 mutant KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenografts, immunohistochemical analysis of tumor samples revealed a strong correlation between the global decrease of H3K27me3, a decrease in the proliferation marker Ki-67, and an increase in cleaved-caspase 3 positive cells wikipedia.orgnih.gov. This indicates that this compound's epigenetic effects lead to a reduction in cell proliferation and an increase in programmed cell death. In hepatocellular carcinoma (HCC) cell lines and xenografts, the combination of Roblitinib and this compound induced more cleaved Caspase-3 and cleaved PARP, further confirming its role in apoptosis induction.
Combination Therapeutic Strategies Involving Cpi 169
Synergistic Anti-proliferative Activity in Lymphoma
CPI-169 has demonstrated significant synergistic anti-proliferative activity when combined with other therapeutic agents in preclinical models of lymphoma, particularly in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).
Co-treatment with B-Cell Lymphoma 2 (BCL-2) Inhibitors (e.g., ABT-199)
Co-treatment with this compound and B-cell lymphoma 2 (BCL-2) inhibitors, such as ABT-199 (Venetoclax), has shown synergistic anti-proliferative effects in lymphoma cell lines. In KARPAS-422 cells, this compound exhibits a dose-dependent inhibitory effect on cell viability and produces synergistic anti-proliferative activity when used in combination with ABT-199 nih.govguidetomalariapharmacology.orgciteab.com. ABT-199 is a selective, high-affinity BCL-2 inhibitor that potently induces apoptosis in BCL-2-dependent cells idrblab.netuni.lujkchemical.com. The observed synergy suggests that targeting epigenetic regulation via EZH2 inhibition by this compound can enhance the pro-apoptotic effects of BCL-2 inhibition.
Table 1: Synergistic Anti-proliferative Activity of this compound with ABT-199 in NHL Cell Lines
| Compound | Target | Observed Effect with this compound | Cell Lines / Models | Reference |
| ABT-199 | BCL-2 | Synergy anti-proliferative activity | KARPAS-422 cells (NHL) | nih.govguidetomalariapharmacology.orgciteab.com |
Co-treatment with CHOP Regimen (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)
This compound has shown synergistic antitumor effects when combined with the standard CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) in mouse xenograft models of DLBCL nih.gov. CHOP is a multi-agent chemotherapy protocol commonly used for lymphoma treatment, with each drug affecting cancer cells differently to cooperatively induce cell death guidetomalariapharmacology.org. Specifically, in an EZH2 mutant KARPAS-422 DLBCL xenograft model, a suboptimal dose of this compound (100 mpk, BID) combined with a single dose of CHOP led to complete tumor regression nih.gov. This demonstrates that this compound can significantly enhance the efficacy of conventional chemotherapy in aggressive lymphomas.
Table 2: Synergistic Antitumor Effects of this compound with CHOP Regimen in Lymphoma Xenografts
| Combination Regimen | This compound Dose | CHOP Regimen | Observed Effect | Model | Reference |
| This compound + CHOP | 100 mpk, BID (suboptimal) | Single dose | Complete tumor regression | KARPAS-422 DLBCL xenograft | nih.gov |
Co-treatment with BET Bromodomain Inhibitors (e.g., CPI-203)
Simultaneous targeting of EZH2 methyltransferase activity with this compound and BRD4-mediated control of MYC transcription with BET bromodomain inhibitors like CPI-203 has yielded specific and synergistic anti-proliferative effects. This combination has been evaluated in preclinical models of DLBCL and FL with distinct EZH2 mutational statuses. The synergy observed in EZH2-mutated cells and mouse xenograft models was linked to the abrogation of the MYC transcriptional program and a blockade of tumor cell proliferation at the G1 cell cycle phase.
Table 3: Synergistic Anti-proliferative Activity of this compound with BET Inhibitors
| Compound | Target | Observed Effect with this compound | Cell Lines / Models | Reference |
| CPI-203 | BRD4 | Synergistic anti-proliferative activity | EZH2-mutated DLBCL and FL cell lines, mouse xenografts |
Synergistic Effects in Hepatocellular Carcinoma
Beyond lymphoma, this compound has also shown promising synergistic effects in hepatocellular carcinoma (HCC).
Co-treatment with FGFR4 Inhibitors (e.g., Roblitinib)
The combination of this compound, an EZH2 inhibitor, and FGFR4 inhibitors, such as Roblitinib, synergistically inhibits HCC development by repressing YAP signaling. Studies have shown that while individual treatments with Roblitinib or this compound had only slight effects on HCC cell viability, their combination significantly reduced cell viability and induced substantial cell death in vitro. This synergistic effect was confirmed by combination index (CI) calculations, which showed CI values less than 1.0 for the combination in several HCC cell lines.
In vivo studies using zebrafish/mouse HCC xenografts and zebrafish HCC primary tumors also demonstrated that the combination treatment of Roblitinib and this compound suppressed tumor growth more effectively than either agent alone. This robust anti-cancer effect was further supported by immunohistochemistry results showing decreased Ki67 expression (a proliferation marker) and increased cleaved caspase-3 expression (an apoptosis marker) in tumors treated with the combination. Notably, EZH2 accumulation in response to FGFR4 inhibitor treatment can lead to antagonism against Roblitinib, and knockdown of EZH2 sensitizes HCC cells to Roblitinib, highlighting the rationale for this combination.
Table 4: Synergistic Effects of this compound with Roblitinib in Hepatocellular Carcinoma
| Combination Regimen | Mechanism of Synergy | Observed Effects (In Vitro) | Observed Effects (In Vivo) | Reference |
| This compound + Roblitinib | Repression of YAP signaling | Significant reduction in cell viability, proliferation, and induction of apoptosis | Suppression of HCC xenografts and primary tumors |
Implications for Chemotherapy and Immunotherapy Enhancement
The synergistic activities observed with this compound in combination therapies highlight its potential to enhance both conventional chemotherapy and emerging immunotherapy strategies. EZH2 inhibition by this compound can contribute to overcoming drug resistance and sensitizing tumors to existing treatments. For instance, in HCC, the ability of this compound to overcome EZH2-mediated antagonism to FGFR4 inhibitors suggests a broader role in improving treatment outcomes by addressing resistance mechanisms. The preclinical data underscore this compound's potential as a valuable component in multi-modal therapeutic approaches, particularly in cancers where EZH2 plays a critical role in disease progression or drug resistance.
Resistance Mechanisms and Overcoming Therapeutic Challenges
EZH2 Mutation Heterogeneity (e.g., non-Y641N mutants)
While gain-of-function mutations at tyrosine 641 (Y641) of EZH2 are a key therapeutic target in lymphomas, the landscape of EZH2 mutations is more complex. nih.govnih.gov These heterozygous mutations, including Y641F, Y641N, Y641H, and Y641S, are frequently found in germinal center B-cell (GCB) type diffuse large B-cell lymphomas (DLBCL) and follicular lymphomas. nih.govnih.govresearchgate.net They act in a dominant manner, leading to increased levels of histone H3 Lys-27 trimethylation (H3K27me3). nih.govresearchgate.net
However, resistance to EZH2 inhibitors can arise from other mutations within the catalytic SET domain. For instance, the EZH2 Y666N mutation has been identified as a resistance allele. nih.govbiorxiv.org This mutation is structurally positioned to interfere with the binding of S-adenosyl methionine (SAM)-competitive inhibitors. nih.govbiorxiv.org Studies have shown that this specific mutation confers resistance not only to EZH2-selective inhibitors like tazemetostat but also to dual EZH1/2 inhibitors, suggesting that combined inhibition may not overcome this particular resistance mechanism. nih.govbiorxiv.orgaacrjournals.org The resistance conferred by the Y666N mutation is dependent on the catalytic activity of the SET domain. nih.govbiorxiv.org
The presence of diverse mutations beyond the common Y641 hotspot highlights the challenge of mutation heterogeneity in conferring resistance to EZH2-targeted therapies. plos.org
Compensatory EZH1 Activity
EZH1 is a close homolog of EZH2 and can also be part of the Polycomb Repressive Complex 2 (PRC2), where it catalyzes H3K27 methylation. nih.gov While EZH2 is primarily responsible for di- and trimethylation, EZH1 is thought to control bulk H3K27 monomethylation. nih.gov A significant mechanism of resistance to EZH2-selective inhibitors is the compensatory upregulation of EZH1. medigatenews.com
In preclinical models of DLBCL, prolonged exposure to the EZH2-selective inhibitor tazemetostat led to the development of resistance, which was associated with a compensatory increase in EZH1 protein expression. medigatenews.com This finding suggests that EZH1 can functionally compensate for the inhibition of EZH2, thereby maintaining PRC2 activity and promoting cell survival.
This compensatory mechanism underscores the rationale for developing dual EZH1 and EZH2 inhibitors. nih.gov By simultaneously targeting both catalytic subunits of PRC2, it is possible to achieve a more profound and sustained inhibition of the complex, potentially overcoming resistance mediated by EZH1 upregulation. medigatenews.comnih.gov Dual inhibition has been shown to be required for maximal anti-myeloma effect in preclinical studies. nih.gov
Acquired Drug Resistance Mechanisms (e.g., EZH2 accumulation in response to FGFR4 inhibition)
Acquired resistance to targeted therapies can emerge through the activation of alternative signaling pathways. In hepatocellular carcinoma (HCC), for example, resistance to fibroblast growth factor receptor 4 (FGFR4) inhibitors has been linked to the accumulation of EZH2. nih.gov
Studies have demonstrated that treatment with an FGFR4 inhibitor can lead to an increase in EZH2 levels. nih.gov This accumulation of EZH2 contributes to the tumor's ability to withstand the effects of FGFR4 inhibition. Consequently, the combination of an FGFR4 inhibitor, such as Roblitinib, with the EZH2 inhibitor CPI-169 has been shown to act synergistically. nih.gov This combination therapy effectively induced apoptosis in HCC cells and suppressed tumor growth in both in vitro and in vivo models. nih.gov The synergistic effect is thought to be mediated through the repression of YAP signaling. nih.gov
This interplay between the FGFR4 and PRC2 pathways highlights a broader principle of acquired resistance where cancer cells adapt to the inhibition of one oncogenic driver by upregulating another.
Strategies to Mitigate Resistance (e.g., CRISPR-Cas9 EZH1/EZH2 knockout models)
To investigate and devise strategies to overcome resistance, researchers utilize advanced molecular biology tools. CRISPR-Cas9 gene-editing technology has been employed to create knockout models to study the roles of EZH1 and EZH2 in resistance. For instance, CRISPR/Cas9-mediated deletion of the RB1 gene was used to demonstrate that RB1 loss can confer resistance to EZH2 inhibition by increasing EZH2 expression. nih.govbiorxiv.orgaacrjournals.org
Based on the understanding of resistance mechanisms, several therapeutic strategies are being explored:
Dual EZH1/EZH2 Inhibition: As mentioned, the development of dual inhibitors that target both EZH1 and EZH2 is a key strategy to counteract resistance caused by the compensatory upregulation of EZH1. medigatenews.comnih.gov
Targeting Other PRC2 Subunits: An alternative approach is to inhibit other essential components of the PRC2 complex. For example, allosteric inhibitors of Embryonic Ectoderm Development (EED) have been shown to overcome resistance conferred by EZH2 mutations that prevent the binding of EZH2-targeted drugs. nih.govnih.gov
Combination Therapies: Combining EZH2 inhibitors with other targeted agents can overcome resistance mediated by the activation of bypass pathways. The synergistic effect of combining this compound with an FGFR4 inhibitor in HCC is a prime example. nih.gov
These strategies, informed by a deep understanding of the molecular mechanisms of resistance, hold the promise of improving the efficacy of therapies targeting the PRC2 complex.
Advanced Research Methodologies and Biomarker Discovery
In Vivo Preclinical Models
Zebrafish Models (HCC primary tumors, xenografts)
Zebrafish models have been utilized to investigate the efficacy of CPI-169, particularly in the context of hepatocellular carcinoma (HCC). Studies have shown that this compound, when administered alone, can inhibit the growth of HCC primary tumors in zebrafish nih.govnih.govsciprofiles.comresearchgate.net. More notably, a synergistic inhibitory effect on HCC development was observed when this compound was combined with the FGFR4 inhibitor Roblitinib nih.govnih.govsciprofiles.comresearchgate.netresearchgate.net. This combination treatment synergistically induced HCC cell apoptosis in vitro and suppressed both zebrafish HCC xenografts (using mCherry-labeled HepG2 cells) and zebrafish HCC primary tumors in vivo nih.govnih.govsciprofiles.comresearchgate.netresearchgate.net. This synergistic effect was attributed to the repression of YAP signaling nih.govnih.govsciprofiles.comresearchgate.net.
A study on zebrafish pronephros injury models also explored the effect of EZH2 inhibition. Treatment with this compound at an IC50 of 0.24 nM did not affect the normal repair process of the pronephros, suggesting that the methylation status of H3K27 does not impact pronephros repair after injury mdpi.com.
The findings in zebrafish models highlight this compound's potential as a therapeutic agent for HCC, especially in combination therapies.
Table 1: Efficacy of this compound in Zebrafish HCC Models
| Model Type | Treatment | Observed Effect | Key Finding | Citation |
| HCC Primary Tumors (Zebrafish) | This compound | Inhibited tumor growth | Individual inhibitory effect | nih.govnih.govsciprofiles.comresearchgate.net |
| HCC Primary Tumors (Zebrafish) | This compound + Roblitinib | More obvious inhibitory effects than single agents | Synergistic inhibition | nih.govnih.govsciprofiles.comresearchgate.net |
| HCC Xenografts (Zebrafish, mCherry-labeled HepG2 cells) | This compound + Roblitinib | Stronger inhibition than either treatment alone | Synergistic inhibition | nih.govnih.govsciprofiles.comresearchgate.net |
| Pronephros Injury (Zebrafish) | This compound (0.24 nM) | Normal repair | H3K27 methylation status does not affect repair | mdpi.com |
Structural and Binding Studies
This compound functions as a potent and selective inhibitor of EZH2 by targeting its catalytic activity apexbt.comresearchgate.netaacrjournals.orgnih.govacs.orgresearchgate.netselleckchem.com. It acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, occupying the SAM-binding site within the EZH2 binding pocket nih.govacs.orgresearchgate.net. This mechanism of action directly inhibits the methyltransferase activity of PRC2, leading to a decrease in H3K27me3 levels apexbt.comresearchgate.netaacrjournals.orgnih.govacs.orgresearchgate.netselleckchem.com.
Nuclear Magnetic Resonance (NMR)-based Experiments (e.g., STD NMR, tr-NOESY)
NMR-based experiments, such as Saturation Transfer Difference (STD) NMR and transferred-NOE spectroscopy (tr-NOESY), are powerful tools for characterizing ligand-protein interactions and understanding binding modes dokumen.pubethernet.edu.et. While direct mentions of STD NMR and tr-NOESY specifically for this compound's interaction with EZH2 were not extensively detailed in the provided search results, these techniques are generally employed to confirm compound binding and understand the binding epitope dokumen.pubethernet.edu.etbenchchem.com. For instance, STD-NMR and molecular docking have been used to confirm the competition of compounds in binding pockets benchchem.com. The application of tr-NOESY allows for the investigation of ligand conformation in the bound state and the identification of intermolecular NOEs, providing insights into the binding interface dokumen.pubethernet.edu.etmdpi-res.com.
Thermal Shift Assays (TSA)
Thermal Shift Assays (TSA), including Cellular Thermal Shift Assays (CETSA), are utilized to validate drug binding to their target proteins in a cellular context researchgate.netnih.govunits.it. This method assesses the thermal stabilization of a protein upon ligand binding, indicating a direct interaction researchgate.netnih.gov. For EZH2 inhibitors like this compound, TSA has been employed to verify the interaction and to measure the duration of compound occupancy researchgate.netnih.gov. For example, a related EZH2 inhibitor, CPI-360, showed dose-dependent EZH2 thermo-stabilization, suggesting a direct engagement researchgate.net. This technique provides a solid foundation for mechanistic studies by confirming the small molecule-EZH2 interaction at an early stage nih.gov.
Molecular Docking and Computational Analysis
Molecular docking and computational analysis play a significant role in predicting the binding mode and affinity of small molecules to their target proteins frontiersin.orgnih.govnih.gov. These in silico methods are used to investigate the three-dimensional structure of the receptor-ligand complex and estimate binding free energy nih.gov. For EZH2 inhibitors, molecular docking studies help in understanding how compounds like this compound interact with the EZH2 binding pocket, particularly the SAM-binding site frontiersin.orgnih.gov. This approach can also be used to identify novel inhibitors by screening compound libraries and predicting their binding poses nih.govnih.gov. Computational strategies, including fragment mapping and pharmacophore modeling, have been applied to discover new EED-EZH2 protein-protein interaction inhibitors, providing structural insights for molecular design nih.gov.
Biomarker Identification and Validation
The identification and validation of biomarkers are crucial for assessing the pharmacodynamic effects of this compound and predicting therapeutic response oup.comnih.govresearchgate.netottawaheart.ca. Biomarkers can provide insights into target engagement and downstream biological consequences of EZH2 inhibition apexbt.comresearchgate.netaacrjournals.orgselleckchem.combiorxiv.org.
H3K27me3 as a Pharmacodynamic Marker
Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a well-established and critical pharmacodynamic biomarker for EZH2 inhibition apexbt.comresearchgate.netaacrjournals.orgselleckchem.comresearchgate.netbiorxiv.org. This compound's primary mechanism of action involves the inhibition of EZH2's catalytic activity, which directly leads to a decrease in global H3K27me3 levels apexbt.comresearchgate.netaacrjournals.orgselleckchem.combiorxiv.org.
In various cell lines, this compound has been shown to reduce cellular levels of H3K27me3 with an EC50 value of 70 nM apexbt.comresearchgate.netaacrjournals.org. In in vivo models, such as EZH2 mutant KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenografts, this compound treatment resulted in a dose-dependent reduction of H3K27me3, which correlated with tumor growth inhibition apexbt.comresearchgate.netaacrjournals.orgselleckchem.com. This reduction in H3K27me3 levels serves as a reliable indicator of this compound's target engagement and its biological activity in vivo apexbt.comresearchgate.netaacrjournals.orgselleckchem.combiorxiv.org. Studies have also confirmed that EZH2 inhibition by this compound leads to a genome-wide reduction of H3K27me3, while the levels of PRC2 components like EZH2 and SUZ12 remain relatively unchanged biorxiv.org.
Table 2: Pharmacodynamic Effect of this compound on H3K27me3
| Assay/Model | Effect on H3K27me3 | EC50/Correlation | Citation |
| Cell Lines | Decreased cellular levels | EC50 = 70 nM | apexbt.comresearchgate.netaacrjournals.org |
| KARPAS-422 DLBCL Xenografts | Dose-dependent reduction | Correlated with tumor growth inhibition | apexbt.comresearchgate.netaacrjournals.orgselleckchem.com |
| Genome-wide analysis (KARPAS-422 cells) | Global reduction | Consistent with target engagement | biorxiv.org |
YPEL2 as a Crucial Factor for Synergistic Efficacy
Advanced research methodologies, including gene expression profiling (GEP), automated exploratory data analysis (EDA), and siRNA screening, have identified YPEL2 (Yippee Like 2) as a crucial factor mediating the synergistic efficacy of the this compound and CPI-203 combination cenmed.comnih.govguidetomalariapharmacology.orgnih.gov. YPEL2, a gene regulated by the PI3K/AKT pathway and involved in mitosis, plays a pivotal role in the effectiveness of this MYC/EZH2 dual targeting approach guidetomalariapharmacology.org.
Detailed research findings indicate that YPEL2 expression is significantly upregulated in response to this compound treatment, with an even more pronounced increase when this compound is combined with CPI-203 guidetomalariapharmacology.org. In preclinical models utilizing EZH2Y641mut B-NHL cell lines, such as RL and KARPAS-422, the following changes in YPEL2 expression were observed:
| Treatment Condition | YPEL2 mRNA Level Fold Increase (vs. Control) | YPEL2 Protein Level Fold Increase (vs. Control) |
| This compound Single Agent | 1.4 to 3.3 | 1.3 to 2.1 |
| This compound + CPI-203 Combination | 1.7 to 3.4 | 2.4 to 5.1 |
Data derived from studies on RL and KARPAS-422 cell lines guidetomalariapharmacology.org.
Further validation through siRNA screening confirmed that the upregulation of YPEL2 is essential for the synergistic antitumor activity observed with the this compound and CPI-203 combination in EZH2Y641mut B-NHL models guidetomalariapharmacology.org. This suggests that YPEL2 acts as a key mediator of the enhanced therapeutic response. Moreover, studies have indicated that higher levels of YPEL2 correlate with a lower tumor burden and a better prognosis in B-cell lymphoma patients, underscoring its potential as a biomarker for therapeutic response in aggressive lymphoid tumors of germinal center origin guidetomalariapharmacology.org. While KLHL14 was also identified as a factor involved in drug efficacy, its expression did not consistently correlate with drug activity, suggesting a more limited role compared to YPEL2 in this context guidetomalariapharmacology.org.
Future Research Directions and Translational Perspectives
Development of Improved Analogues
Despite demonstrating antitumor activity and pharmacodynamic target engagement in vivo, CPI-169 exhibited limited oral bioavailability nih.govbocsci.comchemicalprobes.orgresearchgate.netnih.gov. This limitation prompted the development of improved analogues with enhanced pharmacokinetic profiles. A notable example is CPI-1205, also known as Lirametostat, which was developed through the optimization of this compound and CPI-360 nih.govbocsci.comresearchgate.netnih.govresearchgate.netfrontiersin.org.
CPI-1205 is an orally bioavailable, indole-based, small molecule inhibitor of EZH2, specifically an N-trifluoroethylpiperidine analogue of this compound nih.govresearchgate.net. Preclinical studies have shown that CPI-1205 possesses excellent oral bioavailability. For instance, in both rats and dogs, CPI-1205 demonstrated good oral bioavailability, with fractional absorption values of 44.6% and 46.2%, respectively, despite relatively high clearance rates (3.19 L/h/kg in rats and 1.41 L/h/kg in dogs) selleckchem.com. Furthermore, CPI-1205 maintains potent and selective EZH2 inhibition, with IC50 values of 2 nM for EZH2 and 52 nM for EZH1 selleckchem.com.
Table 1: Comparative Pharmacokinetic and Potency Data for this compound and CPI-1205
| Compound | Oral Bioavailability (F%) | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Key Improvement |
| This compound | Limited nih.govbocsci.comchemicalprobes.orgresearchgate.netnih.gov | 0.24 selleckchem.comcaymanchem.com | 6.1 selleckchem.comcaymanchem.com | - |
| CPI-1205 | Excellent (44.6% in rats, 46.2% in dogs) selleckchem.com | 2 selleckchem.com | 52 selleckchem.com | Oral Bioavailability nih.govbocsci.comresearchgate.netnih.govresearchgate.netfrontiersin.org |
Exploration of Novel Combination Therapy Approaches
Research into this compound has increasingly focused on its potential in combination therapies to enhance efficacy and overcome resistance mechanisms. This compound has shown synergistic anti-proliferative activity when combined with other therapeutic agents. For example, in KARPAS-422 cells, this compound demonstrated synergistic anti-proliferative effects when used in combination with ABT-199, a B-cell lymphoma 2 inhibitor selleckchem.comcaymanchem.comtargetmol.commedkoo.com.
More recent studies have highlighted this compound's ability to synergistically enhance the effects of FGFR4 inhibitors, such as Roblitinib, in hepatocellular carcinoma (HCC) models. This combination treatment led to significant apoptosis in HCC cells and suppressed tumor development both in vitro and in vivo, primarily by repressing YAP signaling benchchem.comnih.govresearchgate.net. Additionally, the combination of this compound with BRD4 inhibitor ZBC260 also synergistically enhanced apoptosis in HCC, providing a rationale for personalized therapy and insights into drug resistance nih.govlarvol.com.
The orally bioavailable analogue, CPI-1205, is also being explored in various combination therapy settings. Preclinical data suggest that CPI-1205 can potentiate the efficacy of anti-CTLA-4 drugs like ipilimumab in mouse models of bladder carcinoma and melanoma nih.govresearchgate.net. This strategy is currently under evaluation in a phase 1/2 clinical trial for patients with advanced solid tumors nih.gov. Furthermore, CPI-1205 is being investigated in combination with androgen receptor signaling inhibitors for metastatic castration-resistant prostate cancer (mCRPC) in an ongoing Phase 1b/2 clinical trial (ProSTAR) nih.govsec.gov.
Table 2: Key Combination Therapy Findings for this compound
| Combination Partner | Disease Model/Cell Line | Observed Effect | Mechanism/Outcome | Source |
| ABT-199 | KARPAS-422 cells (NHL) | Synergy anti-proliferative activity | Enhanced anti-proliferative activity | selleckchem.comcaymanchem.comtargetmol.commedkoo.com |
| Roblitinib (FGFR4 inhibitor) | Hepatocellular Carcinoma (HCC) | Synergistic apoptosis induction and tumor suppression | Repressing YAP signaling | benchchem.comnih.govresearchgate.net |
| ZBC260 (BRD4 inhibitor) | Hepatocellular Carcinoma (HCC) | Synergistically enhanced apoptosis | Insights into drug resistance | nih.govlarvol.com |
Comprehensive Elucidation of Specificity and Off-Target Effects
This compound is characterized by its potent and selective inhibition of EZH2. It exhibits IC50 values of 0.24 nM for wild-type EZH2, 0.51 nM for EZH2 Y641N mutant, and 6.1 nM for EZH1 selleckchem.comcaymanchem.comtargetmol.commedkoo.comadooq.combioscience.co.uknih.govapexbt.com. This selectivity is crucial for its therapeutic application. Comprehensive assessments have shown that this compound is highly selective, with no activity detected against a panel of 30 other protein methyltransferases, with the exception of EZH1 nih.govchemicalprobes.org. In cellular contexts, this compound effectively decreases cellular levels of H3K27me3 with an EC50 of 70 nM caymanchem.comapexbt.com.
Beyond its primary epigenetic targets, this compound has also been investigated for potential off-target interactions that could lead to novel therapeutic applications. A high-throughput screen identified this compound as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro) with an IC50 value of 7.3 µM biorxiv.orgfrontiersin.org. Crucially, further studies confirmed that this compound did not inhibit human deubiquitinases (DUBs), such as USP7, up to a concentration of 30 µM, indicating its selectivity for viral PLpro over host DUBs biorxiv.org. This suggests a distinct mechanism of action and a favorable selectivity profile even in this novel context.
Expanding Therapeutic Applications Beyond Current Indications
Initially, this compound's therapeutic potential was primarily recognized in non-Hodgkin's lymphoma (NHL), where it demonstrated robust tumor growth inhibition and regression in xenograft models, along with a reduction in global H3K27me3 levels selleckchem.comcaymanchem.comtargetmol.commedkoo.comapexbt.com. However, ongoing research is expanding its potential applications to other disease areas.
As highlighted in Section 8.2, this compound's synergistic effects with FGFR4 and BRD4 inhibitors indicate its growing relevance in hepatocellular carcinoma (HCC) treatment strategies benchchem.comnih.govresearchgate.netnih.gov. Furthermore, the discovery of this compound's inhibitory activity against SARS-CoV-2 PLpro suggests a novel application as an antiviral agent, opening avenues for its development in infectious diseases benchchem.combiorxiv.orgfrontiersin.org.
Beyond oncology and antiviral applications, this compound has also shown promise in inflammatory conditions. Studies have investigated this compound as a potential therapeutic target for psoriasis. Topical application of this compound was shown to strongly suppress imiquimod (B1671794) (IMQ)-induced and IL-36α-induced psoriasis-like skin inflammation in mouse models, effectively blocking keratinocyte hyperproliferation and immune cell infiltration nih.gov.
The orally bioavailable analogue, CPI-1205, is also broadening the scope of EZH2 inhibition. It has been evaluated in preclinical models for small intestinal neuroendocrine tumors (SI-NETs) and small cell lung cancer (SCLC) researchgate.net. Clinically, CPI-1205 is currently being evaluated in various trials, including those for B-cell lymphomas, metastatic castration-resistant prostate cancer (mCRPC), and other advanced solid tumors, underscoring the expanding therapeutic landscape for EZH2 inhibitors derived from this compound's foundational research bocsci.comnih.govresearchgate.netsec.gov.
Table 3: Expanding Therapeutic Applications of this compound and CPI-1205
| Compound | Disease/Condition | Observed Effect/Status | Source |
| This compound | Non-Hodgkin's Lymphoma (NHL) | Tumor growth inhibition, regression in xenografts | selleckchem.comcaymanchem.comtargetmol.commedkoo.comapexbt.com |
| This compound | Hepatocellular Carcinoma (HCC) | Synergistic apoptosis with combination therapies | benchchem.comnih.govresearchgate.netnih.gov |
| This compound | SARS-CoV-2 Infection | Inhibits PLpro activity, potential antiviral agent | benchchem.combiorxiv.orgfrontiersin.org |
| This compound | Psoriasis-like skin inflammation | Attenuates inflammation in mouse models | nih.gov |
| CPI-1205 | Small Intestinal Neuroendocrine Tumors (SI-NETs) | Preclinical evaluation | researchgate.net |
| CPI-1205 | Small Cell Lung Cancer (SCLC) | Preclinical evaluation | researchgate.net |
| CPI-1205 | B-cell Lymphomas | Clinical trial (Phase I/II) | bocsci.comnih.govresearchgate.net |
| CPI-1205 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Clinical trial (Phase 1b/2) | bocsci.comnih.govresearchgate.netsec.gov |
| CPI-1205 | Advanced Solid Tumors | Clinical trial (Phase 1/2) | bocsci.comnih.govresearchgate.net |
Q & A
Q. What is CPI-169, and what are its primary biochemical targets?
this compound is a selective inhibitor of the histone methyltransferase EZH2, a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It exhibits potent inhibition of EZH2 wild-type (IC50 = 0.24 nM), EZH2 Y641N mutant (IC50 = 0.51 nM), and EZH1 (IC50 = 6.1 nM) . Its molecular formula is C27H36N4O5S (MW: 528.66), and it reduces H3K27me3 levels, a key epigenetic marker linked to transcriptional repression. Researchers should validate target engagement using biochemical assays (e.g., 3H-SAM incorporation) and cellular H3K27me3 quantification via Western blot .
Q. What experimental models are commonly used to study this compound’s efficacy?
- In vitro : this compound is tested in lymphoma cell lines (e.g., KARPAS-422) and 25 non-Hodgkin lymphoma (NHL) cell lines, where it inhibits growth (GI50 <5 μM) using CellTiter-Glo assays over 4-day incubations .
- In vivo : Subcutaneous KARPAS-422 xenografts in mice are standard models. Dosing at 200 mg/kg (BID, s.c.) reduces tumor H3K27me3 levels and induces regression without significant toxicity .
Advanced Research Questions
Q. How can researchers assess the synergistic effects of this compound in combination therapies?
Synergy with agents like ABT-199 (BCL-2 inhibitor) or Roblitinib (FGFR4 inhibitor) is evaluated using:
- Dose-response matrices : Calculate combination indices (e.g., Chou-Talalay method) to quantify synergism .
- Transcriptomic profiling : RNA sequencing identifies pathways altered by combinations (e.g., Hippo/YAP signaling repression in hepatocellular carcinoma) .
- Apoptosis markers : Measure cleaved PARP and caspase-3 via Western blot to confirm enhanced cell death .
Q. What methodologies confirm this compound’s off-target binding to SARS-CoV-2 PLpro?
- Thermal-shift assays (TSA) : Demonstrate binding to PLpro and its Cys111Ser mutant, indicating a cysteine-independent mechanism .
- STD-NMR : Maps this compound’s binding epitope on PLpro, showing competition with GRL-0617 in the same allosteric pocket .
- Molecular docking : Uses GRL-0617-bound PLpro structures (PDB: 7JRN) to predict binding poses, validated by tr-NOESY experiments .
Q. How can researchers resolve contradictions in this compound’s efficacy across cancer models?
- Cell-line stratification : Compare EZH2 mutation status (e.g., Y641N in NHL vs. wild-type in multiple myeloma) and baseline H3K27me3 levels .
- Pathway enrichment analysis : Use RNA-seq or ChIP-seq to identify context-dependent mechanisms (e.g., Hippo vs. NF-κB signaling) .
- Pharmacodynamic markers : Monitor H3K27me3 reduction and correlate with GI50 values to distinguish on-target vs. off-target effects .
Q. What are the key considerations in designing in vivo studies with this compound?
- Dosing regimen : Subcutaneous administration (200 mg/kg, BID) maintains efficacy while minimizing DMSO-related toxicity .
- Formulation : Use 10% DMSO + 60% PEG 400 + 30% ddH2O for solubility and stability .
- Endpoint analysis : Quantify tumor H3K27me3 via immunohistochemistry and correlate with tumor volume changes .
Q. How can researchers analyze this compound’s impact on epigenetic markers like H3K27me3?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
